molecular formula C14H16O2 B1225773 Naproxol CAS No. 26159-36-4

Naproxol

货号: B1225773
CAS 编号: 26159-36-4
分子量: 216.27 g/mol
InChI 键: LTRANDSQVZFZDG-SNVBAGLBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

萘普生是一种非甾体类抗炎药 (NSAID),属于非选择性环氧合酶抑制剂类。其化学名称为 (2S)-2-(6-甲氧基萘-2-基)丙烷-1-醇。 萘普生通常用于缓解疼痛、发烧和炎症,特别是在治疗关节炎、类风湿性关节炎和痛经等疾病 .

准备方法

合成路线和反应条件: 萘普生的制备通常涉及萘的磺化、水解和乙腈酸化 . 具体的制备方法可以根据不同的研究文献选择。

工业生产方法: 在工业环境中,萘普生的生产遵循类似的合成路线,但规模更大,确保最终产品的稳定性和纯度。该过程涉及严格的质量控制措施,以满足药品标准。

化学反应分析

Metabolic Pathways

Naproxol is metabolized mainly via:

  • Phase I Metabolism : Involves demethylation through cytochrome P450 enzymes (CYP 1A2, 2C8, and 2C9).

  • Phase II Metabolism : This includes the formation of acyl glucuronides and phenolic glucuronides. The acyl glucuronidation is mediated by various UDP-glucuronosyltransferases (UGT), while the phenolic pathway involves UGT 1A1, 1A7, 1A9, and 1A10 .

Reaction with Radicals

Recent studies have focused on the reactions of this compound with hydroxyl radicals (OH\cdot OH) and sulfate radicals (SO4SO_4^{\cdot -}). The key findings include:

  • Reactive Sites : The naphthyl group of this compound is identified as the preferred site for radical attack, particularly at positions C2, C6, C9, and C10.

  • Thermodynamics : The Gibbs free energy changes for reactions initiated by OH\cdot OH ranged from -19.6 to -26.3 kcal/mol, while those for SO4SO_4^{\cdot -} ranged from -22.3 to -18.5 kcal/mol .

  • Kinetics : The second-order rate constant indicates that reactions with OH\cdot OH occur faster than those with sulfate radicals but are diffusion-controlled .

Photocatalytic Degradation

This compound undergoes photocatalytic degradation when exposed to UV light in the presence of titanium dioxide (TiO2). Key observations include:

  • Degradation Efficiency : Approximately 80% of organic compounds are mineralized within four hours under UV irradiation.

  • Intermediate Products : Initial reaction steps include demethylation and decarboxylation, leading to various aromatic naphthalene derivatives and polyhydroxylated compounds .

Glutathione Conjugation

The reactivity of this compound's metabolites with glutathione has been examined to understand potential toxicological implications:

  • Electrophilic Species : Naproxen acyl glucuronide (Nap-GlcU) and naproxen coenzyme A (Nap-CoA) were tested for their ability to form conjugates with glutathione.

  • Findings : Nap-CoA exhibited a significantly higher reactivity compared to Nap-GlcU, suggesting that CoA metabolites may pose a greater risk for drug-related side effects due to their higher formation rates of reactive conjugates .

Table 2: Reaction Energies with Radicals

RadicalGibbs Free Energy Change (kcal/mol)Reaction Rate Constant
Hydroxyl Radical-19.6 to -26.3Faster than sulfate radical
Sulfate Radical-22.3 to -18.5Controlled by diffusion

Table 3: Photocatalytic Degradation Results

ConditionDegradation Efficiency (%)Time (hours)
UV Light + TiO2>80%4

These findings underscore the importance of understanding the chemical behavior of this compound in both therapeutic applications and environmental contexts. Further research is warranted to explore these reactions in more detail and assess their implications for safety and efficacy in clinical settings.

科学研究应用

Medical Applications

1.1 Pain Management and Inflammatory Conditions

Naproxol is primarily used to alleviate pain associated with various inflammatory conditions, including:

  • Osteoarthritis
  • Rheumatoid Arthritis
  • Gout
  • Menstrual Cramps
  • Tendinitis and Bursitis

Its mechanism involves the inhibition of cyclooxygenase (COX) enzymes, leading to decreased production of prostaglandins, which are mediators of inflammation and pain. Studies have shown that this compound effectively reduces symptoms in these conditions, providing significant relief for patients .

1.2 Cardiovascular Protection

Research indicates that this compound may offer protective benefits against acute myocardial infarction (AMI). A study involving older adults demonstrated that chronic exposure to this compound was associated with a reduced risk of hospitalization for AMI compared to other NSAIDs. This cardioprotective effect is attributed to its stronger inhibition of COX-1 compared to COX-2, which may lead to better outcomes in patients with cardiovascular risks .

Cancer Prevention Research

2.1 Colorectal Cancer

Recent studies highlight this compound's potential in preventing colorectal cancer, particularly in individuals with Lynch syndrome, a hereditary condition increasing cancer risk. In a clinical trial, both high and low doses of this compound were found to impact immune responses positively, suggesting it may enhance the effectiveness of cancer preventive vaccines . The findings indicate that this compound could serve as an adjuvant therapy in future vaccine trials aimed at preventing colorectal cancer.

Drug Delivery Systems

3.1 Nanoparticle Formulations

Innovative formulations using nanoparticles have been developed to enhance the bioavailability and efficacy of this compound. One notable study introduced a nanostructured lipid carrier (NLC) system for sustained release of this compound directly into the temporomandibular joint (TMJ). This formulation significantly prolonged the anti-inflammatory effects beyond one week while maintaining high encapsulation efficiency . The NLC-Naproxol system demonstrated:

  • Stable physicochemical properties over one year.
  • Sustained release profiles , reducing the need for frequent dosing.

This advancement suggests that nanoparticle-based delivery systems can improve therapeutic outcomes for chronic inflammatory conditions.

Case Studies and Clinical Trials

StudyObjectiveFindings
Vilar-Sanchez et al., 2021Assessing this compound's role in colorectal cancer preventionThis compound showed significant immune response modulation; potential as an adjuvant in vaccine trials for Lynch syndrome
JAMA Internal Medicine, 2002Comparing this compound with other NSAIDs in AMI preventionChronic use linked to lower AMI hospitalization rates; stronger COX-1 inhibition noted
Nature Scientific Reports, 2019Evaluating NLC-Naproxol for TMJ pain reliefSustained release improved anti-inflammatory effects; stable formulation over one year

作用机制

萘普生通过抑制环氧合酶 (COX-1 和 COX-2) 的活性来发挥作用,环氧合酶参与前列腺素的合成。前列腺素是炎症、疼痛和发烧的介质。 通过减少其生成,萘普生可以缓解这些症状 .

类似化合物:

    萘普生: 另一种结构和作用机制相似的 NSAID。

    布洛芬: 一种广泛使用的 NSAID,具有类似的抗炎和镇痛作用。

    酮洛芬: 一种具有类似治疗用途但药代动力学特性不同的 NSAID。

萘普生的独特性: 萘普生在其特殊的化学结构方面是独一无二的,这使其具有独特的药理学特性。 其甲氧基和立体化学有助于其有效性和安全性 .

相似化合物的比较

    Naproxen: Another NSAID with a similar structure and mechanism of action.

    Ibuprofen: A widely used NSAID with comparable anti-inflammatory and analgesic properties.

    Ketoprofen: An NSAID with similar therapeutic uses but different pharmacokinetic properties.

Uniqueness of Naproxol: this compound is unique in its specific chemical structure, which allows for distinct pharmacological properties. Its methoxy group and stereochemistry contribute to its effectiveness and safety profile .

生物活性

Naproxol, a derivative of naproxen, is a non-steroidal anti-inflammatory drug (NSAID) known for its analgesic and anti-inflammatory properties. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in various conditions, and comparative studies with other NSAIDs.

This compound exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins. Prostaglandins are mediators of inflammation and pain, and their reduction leads to decreased inflammatory responses and pain relief.

  • COX Inhibition : this compound inhibits both COX-1 and COX-2 enzymes, leading to reduced levels of pro-inflammatory prostaglandins.
  • Nitric Oxide (NO) Release : Modified forms of naproxen, such as NOSH-naproxen, release NO and hydrogen sulfide (H2S), enhancing their anti-inflammatory effects significantly compared to naproxen alone .

Efficacy in Pain Management

This compound has been evaluated extensively for its effectiveness in managing pain across various clinical settings:

  • Postoperative Pain : A meta-analysis indicated that naproxen sodium significantly outperformed placebo in providing at least 50% pain relief in postoperative patients. The relative risk (RR) for pain relief was reported as 4.2 with a number needed to treat (NNT) of 2.6 .
  • Cancer Pain : A retrospective study demonstrated that switching from loxoprofen to naproxen resulted in significant reductions in numerical rating scale (NRS) scores for cancer pain management. The mean NRS score decreased from 3.50 to 1.15 after switching medications (p < 0.001) .

Comparative Studies

The potency and efficacy of this compound have been compared with other NSAIDs and modified derivatives:

Compound IC50 Range (nM) Enhanced Potency
Naproxen2,350,000 - 2,775,000-
NOSH-Naproxen80 - 15016,000 - 34,000-fold more potent than naproxen
Sulindac699,000 - 980,000-
NOSH-Sulindac89 - 2702,500 - 9,650-fold more potent than sulindac

Case Study: Efficacy in Cancer Pain Management

In a study involving 119 cancer patients switched from loxoprofen to naproxen:

  • Results : The mean NRS score before switching was significantly higher than after the switch (3.50 vs. 1.15).
  • : Naproxen proved effective in managing mild-to-moderate cancer pain compared to loxoprofen.

Case Study: Effectiveness Against Inflammatory Conditions

In a study assessing the anti-inflammatory properties using a carrageenan-induced paw edema model:

  • Findings : Both naproxen and its modified form NOSH-naproxen significantly reduced edema compared to controls.
  • Mechanism : The enhanced release of NO and H2S contributed to superior anti-inflammatory effects .

属性

IUPAC Name

(2S)-2-(6-methoxynaphthalen-2-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O2/c1-10(9-15)11-3-4-13-8-14(16-2)6-5-12(13)7-11/h3-8,10,15H,9H2,1-2H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTRANDSQVZFZDG-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=CC2=C(C=C1)C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)C1=CC2=C(C=C1)C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1045904
Record name Naproxol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26159-36-4
Record name Naproxol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26159-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Naproxol [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026159364
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NAPROXOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758618
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Naproxol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NAPROXOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33S398GAY6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
C=C(CO)c1ccc2cc(OC)ccc2c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a mixture of 0.4 g. of lithium aluminum hydride and 100 ml. of ethyl ether, there is added a mixture of 2.3 g. of d 2-(6-methoxy-2-naphthyl)propionic acid and 100 ml. of ethyl ether. The mixture is stirred at 0°C for 30 minutes, and 10 ml. of ethyl acetate is added. After 1 hour, 4 ml. of water is added to the mixture. The resulting mixture is filtered and evaporated under reduced pressure to yield l 2-(6-methoxy-2-naphthyl)-l-propanol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

A solution of 50 mg of 2-(6-methoxy-2-naphthyl)prop-2-en 1-ol in 25 ml ethyl acetate was charged to a Parr bottle with 80 mg of 5% by weight palladium on alumina. The mixture enated on the Parr shaker at ambient temperature and 275 kPa for 2.25 hours then the catalyst was filtered off and the filtrate was concentrated to give 2-(6-methoxy-2-naphthyl)propan-1-ol.
Name
2-(6-methoxy-2-naphthyl)prop-2-en 1-ol
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Naproxol
Reactant of Route 2
Naproxol
Reactant of Route 3
Naproxol
Reactant of Route 4
Reactant of Route 4
Naproxol
Reactant of Route 5
Naproxol
Reactant of Route 6
Reactant of Route 6
Naproxol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。